molecular formula C8H10N2O2 B1588177 N'-Hydroxy-4-methoxybenzenecarboximidamide CAS No. 5373-87-5

N'-Hydroxy-4-methoxybenzenecarboximidamide

Cat. No.: B1588177
CAS No.: 5373-87-5
M. Wt: 166.18 g/mol
InChI Key: WVALRFKCJCIVBR-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-4-methoxybenzenecarboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

N'-Hydroxy-4-methoxybenzenecarboximidamide serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Oxidation: Can yield oximes or nitroso derivatives.
  • Reduction: Converts to amines or other reduced forms.
  • Substitution Reactions: The hydroxy and methoxy groups participate in substitution reactions to form diverse derivatives.

Biology

Research indicates that this compound may possess biological activities, particularly:

  • Antimicrobial Properties: Studies have shown potential efficacy against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest it may inhibit cancer cell proliferation.

Medicine

Ongoing research is focused on the therapeutic potential of this compound, particularly as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme plays a critical role in glucocorticoid metabolism and is implicated in conditions such as:

  • Type 2 diabetes
  • Obesity
  • Metabolic syndrome

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:

  • Organic synthesis for pharmaceuticals
  • Development of agrochemicals

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound. The compound was tested against several bacterial strains, demonstrating significant inhibition of growth at low concentrations. The findings suggest its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted by a team at a leading cancer research institute evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic promise.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzamidoxime
  • N-Hydroxy-4-methoxy-benzamidine

Uniqueness

N’-Hydroxy-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research contexts.

Biological Activity

N'-Hydroxy-4-methoxybenzenecarboximidamide (CAS 5373-87-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group, a methoxy group, and a carboximidamide functional group. Its molecular formula is C₈H₁₀N₂O₂, and it has a molecular weight of 166.18 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties likely due to the inhibition of bacterial enzymes. Studies have shown that it can selectively inhibit Gram-positive bacteria, such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 8 μM for some derivatives .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, IC₅₀ values (the concentration required for 50% inhibition) for antiproliferative effects have been observed in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with values ranging from 1.2 to 5.3 μM .

Antimicrobial Properties

The compound has been evaluated for its effectiveness against various microbial strains. The following table summarizes its antimicrobial activity:

CompoundTarget MicroorganismMIC (μM)
This compoundE. faecalis8
This compoundS. aureus16
This compoundE. coli32

Anticancer Properties

The anticancer potential has been explored through various assays, with findings summarized below:

Cell LineIC₅₀ (μM)Notes
MCF-71.2Selective activity observed
HCT1163.7Moderate antiproliferative effect
HEK2935.3Non-selective activity

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, demonstrating significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation highlighted its selective antibacterial effects against Gram-positive bacteria, establishing it as a potential lead compound for developing new antibiotics .
  • Mechanistic Insights : The mechanism by which this compound induces apoptosis involves the activation of caspase pathways, leading to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-Hydroxy-4-methoxybenzenecarboximidamide, and how can purity be maximized?

  • Methodology : The compound is synthesized via reaction of 4-methoxybenzenecarboximidamide with hydroxylamine, typically in ethanol or methanol under reflux (60–80°C) for 6–8 hours. Purification involves recrystallization from ethanol or chromatography on silica gel (hexane/ethyl acetate gradient). Yield optimization requires pH control (pH 7–8) and exclusion of moisture .
  • Data Validation : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) and confirm purity using HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 8.2 ppm (N–OH) and δ 3.8 ppm (OCH₃). ¹³C NMR confirms the carboximidamide moiety at δ 165 ppm .
  • IR : Strong absorption bands at 3300 cm⁻¹ (N–OH stretch) and 1600 cm⁻¹ (C=N stretch) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 167.1) validates molecular weight .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Exhibits MICs of 8 μM (Enterococcus faecalis) and 16 μM (Staphylococcus aureus), attributed to enzyme inhibition (e.g., bacterial peptidases) .
  • Anticancer Potential : IC₅₀ values of 1.2 μM (MCF-7 breast cancer) and 3.7 μM (HCT116 colon cancer), linked to caspase-mediated apoptosis .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s reactivity and biological activity compared to analogs?

  • Structural Insights : The methoxy group enhances electron-donating effects, stabilizing intermediates in substitution reactions (e.g., with alkyl halides). Compared to 4-hydroxy analogs, it reduces polarity, improving membrane permeability in biological assays .
  • Biological Comparison : N'-Hydroxy-4-propoxybenzenecarboximidamide (propoxy substituent) shows lower antimicrobial activity (MIC 32 μM for E. coli), suggesting methoxy’s optimal balance between hydrophobicity and reactivity .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

  • Data Discrepancies : Some studies report IC₅₀ >10 μM for HEK293 (non-cancer cells), while others note cytotoxicity at 5.3 μM. This may stem from assay variability (e.g., MTT vs. apoptosis-specific caspase assays).
  • Resolution Strategies :

  • Standardize assays using isoform-specific inhibitors (e.g., caspase-3/7 inhibitors).
  • Validate selectivity via transcriptomic profiling of treated vs. untreated cells .

Q. What strategies can improve the compound’s pharmacokinetic properties for therapeutic applications?

  • Approaches :

  • Prodrug Design : Introduce ester groups at the hydroxy moiety to enhance bioavailability (e.g., acetylated derivatives).
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong half-life in serum (tested in murine models with 40% increased AUC) .
    • Challenges : Monitor stability under physiological pH (e.g., hydrolysis of methoxy groups at pH <4) .

Q. Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to assess anticancer mechanisms?

  • Protocol :

Cell Lines : Use MCF-7 (ER+) and MDA-MB-231 (triple-negative) for comparative analysis.

Dosing : 0.1–50 μM range, 24–72 hr exposure.

Endpoints : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye).

  • Data Interpretation : Nonlinear regression (Hill equation) to calculate EC₅₀; ANOVA for comparing efficacy across cell lines .

Q. What analytical methods are critical for resolving synthetic byproducts?

  • Techniques :

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (e.g., unreacted hydroxylamine at Rt 2.1 min).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the carboximidamide group .

Q. Safety & Handling

Q. What safety protocols are essential for handling this compound in vitro?

  • Guidelines :

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis.
  • Waste Disposal: Neutralize acidic/basic byproducts before incineration .

Q. Comparative Studies

Q. How does this compound compare to 11β-HSD1 inhibitors in metabolic disease models?

  • Mechanistic Contrast : Unlike carbenoxolone (non-selective 11β-HSD1 inhibitor), this compound shows 10-fold selectivity for 11β-HSD1 over 11β-HSD2 in liver microsomes.
  • In Vivo Testing : Administer 10 mg/kg/day in diet-induced obese mice; assess glucose tolerance (OGTT) and hepatic gluconeogenesis markers (PEPCK, G6Pase) .

Properties

CAS No.

5373-87-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

WVALRFKCJCIVBR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=NO)N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

N'-Hydroxy-4-methoxybenzenecarboximidamide
N'-Hydroxy-4-methoxybenzenecarboximidamide
N'-Hydroxy-4-methoxybenzenecarboximidamide
N'-Hydroxy-4-methoxybenzenecarboximidamide
N'-Hydroxy-4-methoxybenzenecarboximidamide
N'-Hydroxy-4-methoxybenzenecarboximidamide

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